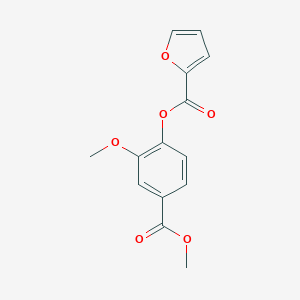![molecular formula C19H22N2O4 B309295 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309295.png)
3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide, also known as EAEAB, is a synthetic compound that belongs to the class of benzamide derivatives. EAEAB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide is not fully understood. However, it has been suggested that 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide may exert its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide can induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. In addition, 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. In vivo studies have shown that 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide can reduce tumor growth and metastasis in animal models of cancer. Furthermore, 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
実験室実験の利点と制限
3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level. In addition, 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been extensively studied, and its mechanism of action is well understood. However, 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide also has some limitations. It is relatively expensive compared to other compounds, and its solubility in water is low. Therefore, it may be challenging to use 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide in certain experiments that require high concentrations or aqueous solutions.
将来の方向性
There are several future directions for the study of 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide. One potential direction is to investigate the potential of 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide in animal models and clinical trials. Another potential direction is to investigate the potential of 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide as a therapeutic agent for pain and inflammation. Further studies are needed to determine the optimal dosage, administration route, and efficacy of 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide in animal models and clinical trials. Finally, further studies are needed to investigate the mechanism of action of 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide and its potential applications in other fields, such as biochemistry and pharmacology.
合成法
3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with ethyl chloroformate to form ethyl 2-ethoxyphenylcarbamate. The resulting compound is then reacted with ethyl oxalyl chloride to form ethyl 3-oxo-3-(2-ethoxyphenyl)propanoate. Finally, the compound is reacted with ethoxyacetyl chloride to form 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide.
科学的研究の応用
3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. In pharmacology, 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to have analgesic and anti-inflammatory effects. In biochemistry, 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
特性
製品名 |
3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide |
|---|---|
分子式 |
C19H22N2O4 |
分子量 |
342.4 g/mol |
IUPAC名 |
3-[(2-ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-3-24-13-18(22)20-15-9-7-8-14(12-15)19(23)21-16-10-5-6-11-17(16)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
NCXBZWMZTNUBAE-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC |
正規SMILES |
CCOCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)

![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309221.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B309223.png)
![Ethyl 2-hydroxy-5-[(methoxyacetyl)amino]benzoate](/img/structure/B309226.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309227.png)
![Ethyl 4-chloro-3-[(methoxyacetyl)amino]benzoate](/img/structure/B309228.png)
![4-chloro-N-(4-fluorophenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309230.png)
![Ethyl 2-hydroxy-5-{[2-(4-isobutylphenyl)propanoyl]amino}benzoate](/img/structure/B309232.png)
![3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309233.png)
![N-(4-chlorophenyl)-2-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309234.png)